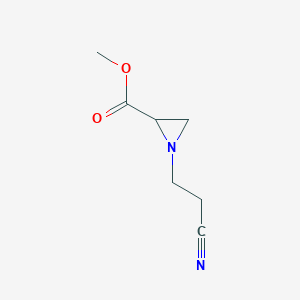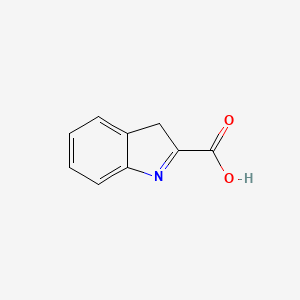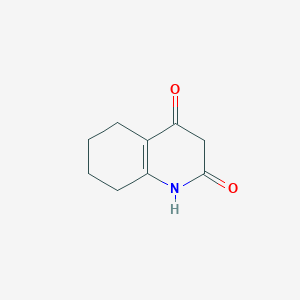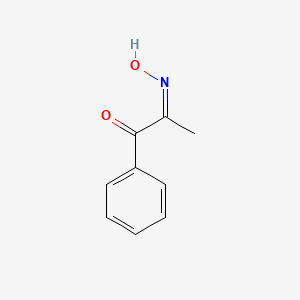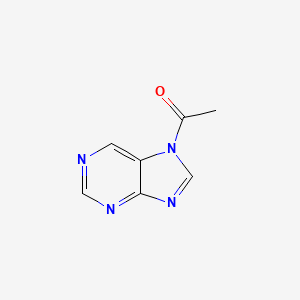
1-(7H-purin-7-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7H-purin-7-yl)ethanone is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is of significant interest due to its structural similarity to biologically important molecules such as adenine and guanine, which are fundamental components of nucleic acids.
Méthodes De Préparation
The synthesis of 1-(7H-purin-7-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of purine derivatives with acetylating agents under controlled conditions. For instance, the reaction of purine with acetic anhydride in the presence of a catalyst can yield this compound. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(7H-purin-7-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(7H-purin-7-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Due to its structural similarity to nucleic acid bases, it is used in studies related to DNA and RNA.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(7H-purin-7-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of natural purines, interacting with enzymes and receptors involved in nucleic acid metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
1-(7H-purin-7-yl)ethanone can be compared to other purine derivatives such as adenine, guanine, and their analogs. While adenine and guanine are naturally occurring and play crucial roles in genetic material, this compound is a synthetic analog with unique properties that make it useful in research and industrial applications. Similar compounds include:
2-Chloro-1-(6-chloro-7H-purin-8-yl)ethanone: Another purine derivative with different substituents.
2-acetylpyrrole: A structurally related compound with a pyrrole ring instead of a purine ring.
Propriétés
Numéro CAS |
70740-29-3 |
|---|---|
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
1-purin-7-ylethanone |
InChI |
InChI=1S/C7H6N4O/c1-5(12)11-4-10-7-6(11)2-8-3-9-7/h2-4H,1H3 |
Clé InChI |
SNTDWKMDWOFUAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=NC2=NC=NC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)

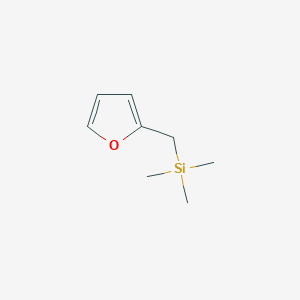
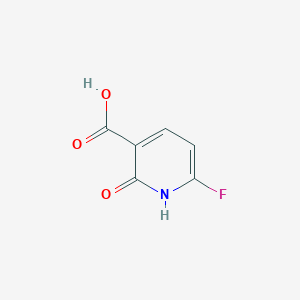
![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)

